4-Amino-3-tert-butylbenzoic acid

Catalog No.
S3431346
CAS No.
51990-94-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-tert-butylbenzoic acid

CAS Number

51990-94-4

Product Name

4-Amino-3-tert-butylbenzoic acid

IUPAC Name

4-amino-3-tert-butylbenzoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6H,12H2,1-3H3,(H,13,14)

InChI Key

KHLPOCRRHPIABB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)N

Description

The exact mass of the compound 4-Amino-3-tert-butylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis

    The presence of the amine group (NH2) and the carboxylic acid group (COOH) makes 4-Amino-3-tert-butylbenzoic acid a potential building block for more complex organic molecules. These functional groups can participate in various reactions like condensation reactions and amide bond formation, useful in synthesizing pharmaceuticals, polymers, and other organic materials .

  • Medicinal Chemistry

    The amine group can be further modified to introduce various functionalities, potentially leading to new drug candidates. The tert-butyl group (C(CH3)3) can enhance cell permeability and improve the pharmacokinetic properties of a drug molecule . However, in-depth studies are required to determine the specific medicinal properties of 4-Amino-3-tert-butylbenzoic acid itself.

  • Material Science

    The combination of the aromatic ring, amine group, and carboxylic acid group can contribute to interesting material properties. Aromatic rings are often found in conductive polymers, and the functional groups could potentially influence properties like solubility or self-assembly behavior in materials science applications . Further research is needed to explore this potential.

4-Amino-3-tert-butylbenzoic acid is an organic compound characterized by the presence of an amino group and a tert-butyl substituent on a benzoic acid structure. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, and it features a carboxylic acid group (COOH-COOH) attached to a benzene ring, which also has an amino group (NH2-NH_2) at the 4-position and a tert-butyl group at the 3-position. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other derivatives. For instance, oxidation using potassium permanganate can convert it into more oxidized forms.
  • Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol, producing 4-amino-3-tert-butylbenzyl alcohol.
  • Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

The biological activity of 4-amino-3-tert-butylbenzoic acid has been studied in various contexts. It may exhibit anti-inflammatory properties and has potential as an enzyme inhibitor. The exact mechanisms of action are still under investigation, but preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways.

The synthesis of 4-amino-3-tert-butylbenzoic acid can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzoic acid using tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
    C6H5COOH+(CH3)3CClAlCl3C6H4(C(CH3)3)COOH+HClC_6H_5COOH+(CH_3)_3CCl\xrightarrow{AlCl_3}C_6H_4(C(CH_3)_3)COOH+HCl
  • Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction or through reduction of nitro derivatives, such as 4-nitro-3-tert-butylbenzoic acid.

4-Amino-3-tert-butylbenzoic acid has several applications:

  • Pharmaceuticals: It is being explored for its potential use in drug formulations due to its biological activity.
  • Materials Science: The compound can be used as a building block for synthesizing polymers and other materials with specific properties.
  • Organic Synthesis: It serves as an intermediate in various organic synthesis pathways, enabling the production of more complex molecules.

Studies on the interactions of 4-amino-3-tert-butylbenzoic acid with biological targets have revealed its potential as an enzyme inhibitor. Research indicates that it may bind to specific sites on enzymes or receptors, altering their activity. Further studies are required to elucidate the precise molecular interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-amino-3-tert-butylbenzoic acid. Here are some notable examples:

Compound NamePosition of tert-butylMolecular FormulaUnique Features
4-Amino-3-tert-butylbenzoic acid3C11H15NO2C_{11}H_{15}NO_2Contains both amino and tert-butyl groups
4-tert-Butylbenzoic acid4C11H14O2C_{11}H_{14}O_2Lacks amino group; used in polymer synthesis
2-Amino-4-(tert-butyl)benzoic acid4C11H15NO2C_{11}H_{15}NO_2Different position of amino group; altered reactivity
3,5-Di-tert-butylbenzoic acid3 and 5C13H18O2C_{13}H_{18}O_2Two tert-butyl groups enhance steric effects

Uniqueness

The uniqueness of 4-amino-3-tert-butylbenzoic acid lies in its combination of functional groups and their positions on the benzene ring. This configuration influences its reactivity, solubility, and biological activity compared to its isomers and related compounds.

XLogP3

2.4

Other CAS

51990-94-4

Wikipedia

4-amino-3-tert-butylbenzoic acid

Dates

Modify: 2023-07-26

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